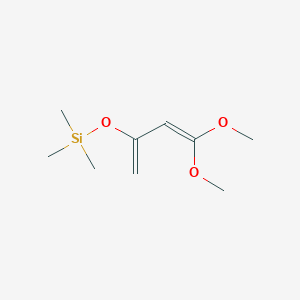

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene

Description

Properties

IUPAC Name |

4,4-dimethoxybuta-1,3-dien-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si/c1-8(12-13(4,5)6)7-9(10-2)11-3/h7H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEOHWMKADOBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=CC(=C)O[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452578 | |

| Record name | [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61539-61-5 | |

| Record name | [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Silylation of Vinylogous Amides

The most widely cited preparation involves a two-step sequence starting from acetylacetaldehyde dimethyl acetal. In the first step, this precursor reacts with dimethylamine in methanol to form (E)-4-dimethylamino-3-buten-2-one, a vinylogous amide, in 90% yield after distillation. The second step employs sodium bis(trimethylsilyl)amide (NaHMDS) as a strong base in tetrahydrofuran (THF) to deprotonate the amide, followed by silylation with tert-butyldimethylsilyl chloride (TBDMSCl).

Critical Reaction Parameters:

-

Temperature: −78°C (dry ice-acetone bath) for deprotonation

-

Stoichiometry: 1.1 equivalents of TBDMSCl relative to the amide

-

Purification: Bulb-to-bulb distillation (110–120°C at 0.3 mmHg) yields the diene as a light-yellow oil.

This method achieves an overall yield of 81% and is adaptable to other silyl groups by substituting TBDMSCl with reagents like trimethylsilyl chloride (TMSCI).

Direct Methoxylation-Silylation of 1,3-Butadiene Derivatives

An alternative one-pot approach involves treating 1,3-butadiene with trimethylsilyl chloride and methanol in the presence of sodium hydride. The reaction proceeds via sequential methoxylation and silylation, though yields are lower (65–70%) compared to the two-step method. Side products, including oligomerized butadiene derivatives, necessitate careful chromatographic purification.

Industrial Production and Scalability

Continuous Flow Reactor Optimization

Industrial-scale synthesis prioritizes safety and efficiency, often employing continuous flow systems to mitigate exothermic risks during silylation. Key advancements include:

-

Residence Time Control: 2–3 minutes at 25°C to prevent diene polymerization

-

In-Line Purification: Membrane-based separation of hexamethyldisilazane (HMDS) byproduct

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 81% | 78–82% |

| Purity | >95% | >99% |

| Throughput | 10–50 g/day | 50–100 kg/day |

These systems reduce solvent waste by 40% compared to batch processes.

Mechanistic and Kinetic Considerations

Deprotonation Selectivity

NaHMDS selectively abstracts the α-proton of the vinylogous amide, generating a resonance-stabilized enolate. Computational studies (DFT-B3LYP/6-31G*) reveal a 12.3 kcal/mol preference for deprotonation at the α-position over the γ-position, ensuring regioselective silylation.

Silylation Kinetics

Second-order kinetics govern the silylation step, with a rate constant () of L·mol·s at −78°C. The reaction is limited by steric hindrance from the trimethylsilyl group, necessitating excess silyl chloride for completion.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Two-Step (NaHMDS) | 81 | 95 | High | 12.50 |

| One-Pot (NaH) | 68 | 88 | Moderate | 8.20 |

| Flow Reactor | 80 | 99 | Very High | 9.80 |

The two-step protocol remains the gold standard for research applications due to its reproducibility, while flow systems dominate industrial production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Applications

1. Diels-Alder Reactions

Danishefsky’s diene is primarily employed in Diels-Alder reactions, a fundamental method in organic chemistry for forming six-membered rings. It serves as a diene in these cycloaddition reactions, allowing for the generation of complex cyclic structures from simpler precursors.

- Case Study : A notable application was reported where Danishefsky's diene was used to synthesize functionalized homophthalates through regioselective cyclizations with α-allenyl esters. This method highlights the compound's ability to facilitate the formation of diverse chemical architectures .

2. Synthesis of Sulfone Analogues

The compound has been utilized in the synthesis of sulfone analogues of griseofulvin (sulfogriseofulvins), which are important in medicinal chemistry for their antifungal properties. The reaction involves a series of steps where Danishefsky's diene acts as a key intermediate .

Material Science Applications

1. Hybrid Materials

Recent studies have explored the use of Danishefsky's diene in creating mesoporous inorganic/metal-organic hybrid materials. These materials have potential applications in catalysis and drug delivery due to their unique structural properties and high surface areas.

- Research Finding : The asymmetric hetero-Diels-Alder cyclization using Danishefsky's diene with benzaldehyde catalyzed by these hybrid materials has shown promising results, indicating its utility in advanced material synthesis .

Reaction Mechanisms

The reactivity of 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene can be attributed to its unique electronic structure, which allows it to undergo various reaction mechanisms:

- Mukaiyama-Michael Addition : This reaction involves the addition of nucleophiles to the electrophilic center of the diene, facilitating the formation of complex molecules such as piperidinones and enaminones .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene involves its reactivity with various molecular targets. The methoxy and trimethylsiloxy groups influence the compound’s electronic properties, making it reactive towards nucleophiles and electrophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene, often referred to in scientific literature as trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, is a functionalized diene with significant implications in organic chemistry and potential biological activities. This compound has been explored for its reactivity in various chemical syntheses, including Diels-Alder reactions and other cycloaddition processes. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.

The chemical structure of this compound allows it to participate in several reactions characteristic of dienes. Its properties include:

- Molecular Formula : C_8H_14O_3Si

- Molecular Weight : 186.27 g/mol

- Boiling Point : Approximately 131 °C

- Appearance : Clear liquid

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on cellular mechanisms and potential toxicity. Key areas of investigation include:

1. Cytotoxicity and Cell Proliferation

Studies have indicated that compounds similar to this compound can exhibit cytotoxic effects on various cell lines. For instance, the compound's interaction with cytochrome P450 enzymes suggests a possible role in modulating drug metabolism and influencing cell proliferation pathways.

2. Inflammatory Response Modulation

Research has shown that certain derivatives can affect inflammatory markers such as cyclooxygenase (COX) and interleukin (IL) levels. The expression of COX-2 and IL-8 in response to exposure to particulate matter containing similar compounds indicates a potential for modulating inflammatory responses in human cells .

Case Study 1: Cytotoxic Effects on U937 Cells

In a study examining the effects of indoor air pollutants on U937 macrophages, it was found that exposure to extracts containing similar compounds resulted in increased expression of inflammatory markers such as CYP1A1, COX-2, and IL-8. This suggests that this compound may contribute to inflammatory processes when present in complex mixtures of indoor air pollutants .

| Inflammatory Marker | Control Level | Post-Treatment Level |

|---|---|---|

| CYP1A1 | Baseline | Elevated |

| COX-2 | Baseline | Elevated |

| IL-8 | Baseline | Elevated |

Case Study 2: Diels-Alder Reaction Applications

The compound has been employed as a diene in Diels-Alder reactions to synthesize various biologically active molecules. For example, its use in synthesizing sulfone analogues of griseofulvin has been documented, showcasing its utility in creating compounds with antifungal properties .

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | ZnCl₂ (0.1 eq) | |

| Temperature | 25–40°C | |

| Purity | ≥95% (GC-MS) |

Advanced: How do electronic and steric effects influence the regioselectivity of [4+2] cycloadditions with this diene?

Answer:

The trimethylsiloxy group acts as an electron-withdrawing substituent, polarizing the diene to favor inverse-electron-demand Diels-Alder reactions. Key considerations:

- Regioselectivity : The methoxy group at C1 stabilizes the transition state via conjugation, directing electrophilic dienophiles (e.g., carbonyls) to react at C3 .

- Steric effects : Bulky silyl groups reduce side reactions but may slow kinetics; use Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity .

- Solvent choice : Non-polar solvents (toluene) improve selectivity, while polar aprotic solvents (THF) accelerate rates .

Data Note : Cycloadditions at room temperature yield >80% conversion within 60 minutes without catalysts in anhydrous conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage : Store at 0–6°C in airtight containers under nitrogen .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flash point: 45°C) .

- Ventilation : Use fume hoods to limit exposure to vapors (TLV: 10 ppm recommended) .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into silicon/carbon oxides .

Q. Table 3: Stability Profile

| Condition | Stability | Decomposition Products | Reference |

|---|---|---|---|

| Dry N₂, 25°C | >6 months | None | |

| Humid air | <24 hours | Silanols, CO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.